molecular formula C9H7Br2FO B13449145 2,3'-Dibromo-4'-fluoropropiophenone

2,3'-Dibromo-4'-fluoropropiophenone

Cat. No.: B13449145
M. Wt: 309.96 g/mol
InChI Key: CXDBKBJBCQCMEM-UHFFFAOYSA-N
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Description

2,3’-Dibromo-4’-fluoropropiophenone is an organofluorine compound with the chemical formula C9H7Br2FO It is a derivative of propiophenone, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromo-4’-fluoropropiophenone typically involves the bromination and fluorination of propiophenone derivatives. One common method includes the bromination of 4’-fluoropropiophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions .

Industrial Production Methods: Industrial production of 2,3’-Dibromo-4’-fluoropropiophenone may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Dibromo-4’-fluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,3’-Dibromo-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3’-Dibromo-4’-fluoropropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 2,3’-Dibromo-4’-fluoroacetophenone
  • 2,6-Dibromo-4-phenoxyphenol
  • 2,5-Dibromo-3-isopropyl-6-methyl-1,4-benzoquinone

Uniqueness: 2,3’-Dibromo-4’-fluoropropiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H7Br2FO

Molecular Weight

309.96 g/mol

IUPAC Name

2-bromo-1-(3-bromo-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Br2FO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,1H3

InChI Key

CXDBKBJBCQCMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)F)Br)Br

Origin of Product

United States

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